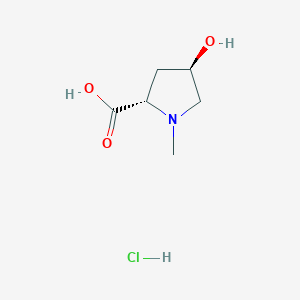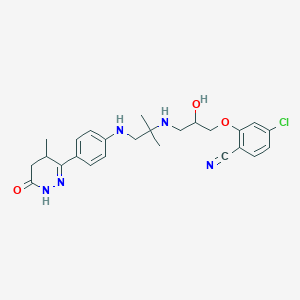
Oberadilol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oberadilol is a beta-blocker drug that is used to treat hypertension, angina, and heart failure. It is a non-selective beta-blocker that blocks both beta-1 and beta-2 receptors. This drug is known for its long-lasting effects and has been used in various scientific research applications.
Mecanismo De Acción
Oberadilol works by blocking beta-1 and beta-2 receptors. Beta-1 receptors are found in the heart and are responsible for increasing heart rate and contractility. Beta-2 receptors are found in the lungs and are responsible for bronchodilation. By blocking these receptors, Oberadilol reduces heart rate, contractility, and bronchodilation, which results in decreased blood pressure and improved cardiac function.
Efectos Bioquímicos Y Fisiológicos
Oberadilol has several biochemical and physiological effects. It reduces heart rate and contractility, which results in decreased cardiac output and blood pressure. It also reduces bronchodilation, which can cause breathing difficulties in some patients. Additionally, Oberadilol can cause fatigue, dizziness, and depression in some patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Oberadilol in lab experiments is its long-lasting effects. This drug has a half-life of approximately 24 hours, which makes it ideal for long-term studies. However, one limitation of using Oberadilol is its non-selective nature. This drug blocks both beta-1 and beta-2 receptors, which can make it difficult to determine the specific effects of each receptor.
Direcciones Futuras
There are several future directions for Oberadilol research. One area of interest is its effects on the nervous system. Oberadilol has been shown to reduce anxiety and stress, but more research is needed to determine the specific mechanisms involved. Another area of interest is its effects on cardiovascular diseases. Oberadilol has been shown to improve cardiac function, but more research is needed to determine its long-term effects on hypertension, angina, and heart failure.
Conclusion:
Oberadilol is a beta-blocker drug that has been used in various scientific research applications. It works by blocking beta-1 and beta-2 receptors, which results in reduced blood pressure and improved cardiac function. This drug has several advantages and limitations for lab experiments, and there are several future directions for research. Overall, Oberadilol is a promising drug that has the potential to improve our understanding of cardiovascular diseases and the nervous system.
Métodos De Síntesis
Oberadilol is synthesized through a multi-step process that involves the reaction of 2-methoxy-5-nitrobenzaldehyde with ethyl acetoacetate to form 2-methoxy-5-nitrochalcone. This chalcone is then condensed with 2-aminoethanol to form Oberadilol.
Aplicaciones Científicas De Investigación
Oberadilol has been used in various scientific research applications. It has been studied for its effects on cardiovascular diseases, such as hypertension, angina, and heart failure. This drug has also been studied for its effects on the nervous system, such as its ability to reduce anxiety and stress.
Propiedades
Número CAS |
114856-44-9 |
|---|---|
Nombre del producto |
Oberadilol |
Fórmula molecular |
C25H30ClN5O3 |
Peso molecular |
484 g/mol |
Nombre IUPAC |
4-chloro-2-[2-hydroxy-3-[[2-methyl-1-[4-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)anilino]propan-2-yl]amino]propoxy]benzonitrile |
InChI |
InChI=1S/C25H30ClN5O3/c1-16-10-23(33)30-31-24(16)17-5-8-20(9-6-17)28-15-25(2,3)29-13-21(32)14-34-22-11-19(26)7-4-18(22)12-27/h4-9,11,16,21,28-29,32H,10,13-15H2,1-3H3,(H,30,33) |
Clave InChI |
SHAJOALCPZUGLR-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |
SMILES canónico |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NCC(C)(C)NCC(COC3=C(C=CC(=C3)Cl)C#N)O |
Otros números CAS |
114856-44-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Acetyl(methyl)amino]butanoic acid](/img/structure/B51279.png)
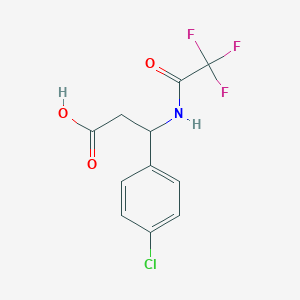
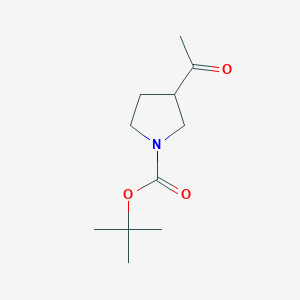
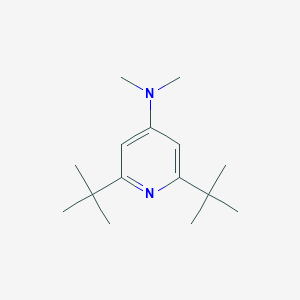
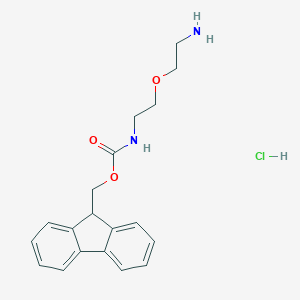
![6-Acetylbicyclo[4.2.0]oct-4-en-3-one](/img/structure/B51289.png)
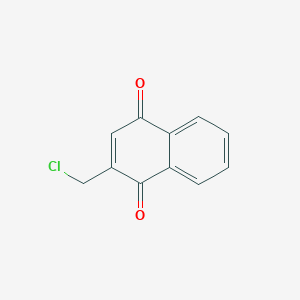
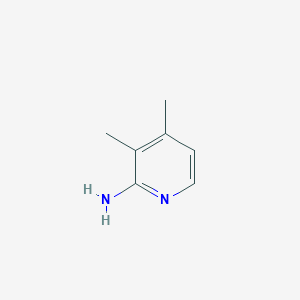
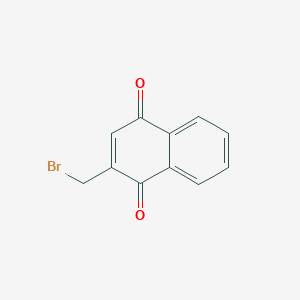
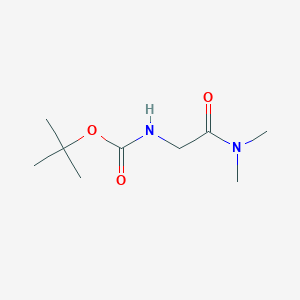
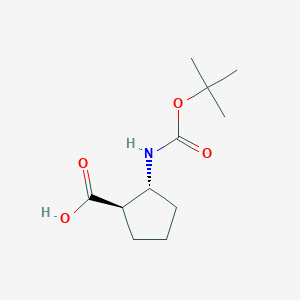
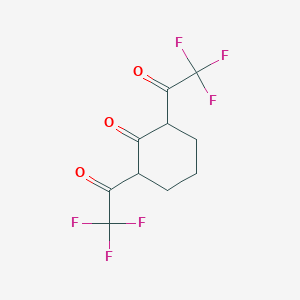
![Pyrrolo[1,2-a]pyrazine-4-carbaldehyde](/img/structure/B51321.png)
